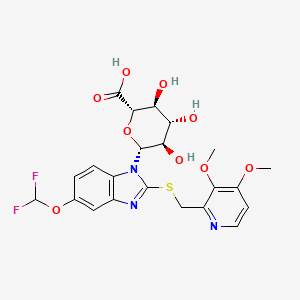

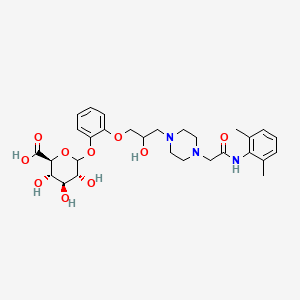

雷诺嗪去甲基β-D-葡萄糖醛酸苷 (非对映异构体混合物)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

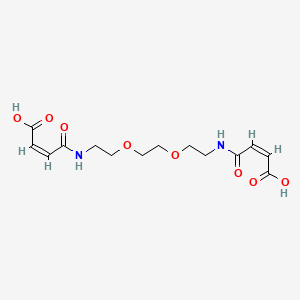

Desmethyl ranolazine beta-D-glucuronide (mixture OF diastereomers), abbreviated as DRBG, is a synthetic compound composed of two diastereomers. It is a metabolite of the drug ranolazine, which is used to treat angina and chronic chest pain. DRBG is a prodrug, meaning it is inactive until it is metabolized in the body, where it can produce pharmacological effects. It is a relatively new compound, and its synthesis, mechanism of action, and biochemical and physiological effects are still being studied.

科学研究应用

缺血性心脏病治疗

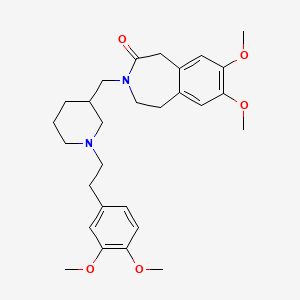

雷诺嗪已被批准为抗心绞痛药物,并且具有良好的整体安全性 {svg_1}. 它最初被开发为代谢调节剂,也被鉴定为心脏迟缓Na+电流的抑制剂 {svg_2}. 它阻断其他离子电流,包括hERG/Ikr K+电流 {svg_3}. 这些作用与该药物的抗心律失常作用有关,包括对房性和室性心律失常 {svg_4}.

心律失常治疗

雷诺嗪阻断各种离子电流的能力,包括hERG/Ikr K+电流,与其抗心律失常作用有关 {svg_5}. 这使其成为房性和室性心律失常的潜在治疗方法 {svg_6}.

药物再定位

雷诺嗪的多种分子作用使其成为药物再定位的候选药物 {svg_7}. 尽管它最初被开发为代谢调节剂,但它在最近的试验中已显示出心血管益处 {svg_8}.

2型糖尿病(T2DM)治疗

雷诺嗪在临床前和临床研究中已被证明具有降血糖作用 {svg_9}. 它在Wistar大鼠的T2DM模型中显着改善了葡萄糖反应性 {svg_10}.

认知功能改善

雷诺嗪在Wistar大鼠的T2DM模型中改善了学习能力和长期记忆 {svg_11}. 这支持了雷诺嗪对T2DM引起的认知功能下降具有保护作用的假设 {svg_12}.

抗炎作用

雷诺嗪改善了糖尿病小鼠的促炎特征 {svg_13}. 这表明它可能在炎症起关键作用的疾病中具有潜在的应用 {svg_14}.

作用机制

Desmethyl ranolazine beta-D-glucuronide: A Comprehensive Review of Its Mechanism of Action

Desmethyl ranolazine beta-D-glucuronide is a metabolite of Ranolazine , a well-tolerated piperazine derivative used for the management of chronic angina . This article aims to provide a comprehensive review of the mechanism of action of Desmethyl ranolazine beta-D-glucuronide.

Target of Action

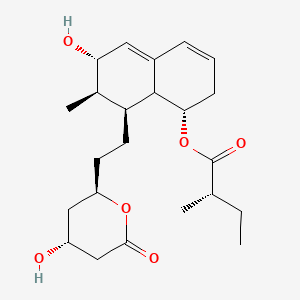

The primary target of Desmethyl ranolazine beta-D-glucuronide, like its parent compound Ranolazine, is the late sodium current in cardiac myocytes . This current plays a crucial role in the regulation of intracellular sodium and calcium levels, which are critical for cardiac muscle contraction and relaxation .

Mode of Action

Desmethyl ranolazine beta-D-glucuronide, through its action on the late sodium current, helps to reduce intracellular sodium and calcium overload . This reduction is particularly beneficial in disease states where there is enhanced sodium-calcium exchange leading to increased cytosolic calcium . By minimizing this calcium overload, Desmethyl ranolazine beta-D-glucuronide aids in improving myocardial relaxation and diastolic function .

Biochemical Pathways

The inhibition of the late sodium current by Desmethyl ranolazine beta-D-glucuronide leads to a decrease in the intracellular sodium and calcium levels . This change in ion concentration can affect various biochemical pathways. For instance, it can improve myocardial blood flow, thereby exhibiting anti-anginal and anti-ischemic properties

Pharmacokinetics

It is known to be a metabolite of ranolazine Therefore, it is likely that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by those of its parent compound

Result of Action

The action of Desmethyl ranolazine beta-D-glucuronide results in improved myocardial relaxation and diastolic function . This improvement can lead to better management of conditions like chronic angina . In patients with diabetes and A1C of ≥8–10% at randomization, there was an absolute A1C reduction in the ranolazine group of 1.2% .

属性

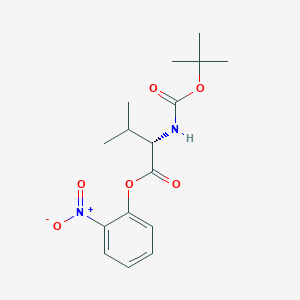

IUPAC Name |

(2S,3S,4S,5R)-6-[2-[3-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-2-hydroxypropoxy]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39N3O10/c1-17-6-5-7-18(2)23(17)30-22(34)15-32-12-10-31(11-13-32)14-19(33)16-40-20-8-3-4-9-21(20)41-29-26(37)24(35)25(36)27(42-29)28(38)39/h3-9,19,24-27,29,33,35-37H,10-16H2,1-2H3,(H,30,34)(H,38,39)/t19?,24-,25-,26+,27-,29?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNYEZQRRIKMQF-OWECDQGASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC4C(C(C(C(O4)C(=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39N3O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III](/img/structure/B1140578.png)

![(4R,5E,9E)-3a,4,7,8,11,11aβ-Hexahydro-4α-hydroxy-6,10-dimethyl-3-(morpholinomethyl)cyclodeca[b]furan](/img/no-structure.png)